1,1'-(Dibutylstannanediyl)di(pyrrolidine-2,5-dione)
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Overview
Description
1,1’-(Dibutylstannanediyl)di(pyrrolidine-2,5-dione) is a chemical compound that features a stannane (tin-based) core linked to two pyrrolidine-2,5-dione moieties.
Preparation Methods
The synthesis of 1,1’-(Dibutylstannanediyl)di(pyrrolidine-2,5-dione) typically involves the reaction of dibutyltin dichloride with pyrrolidine-2,5-dione derivatives under specific conditions. The reaction is usually carried out in an organic solvent such as toluene or dichloromethane, with the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1,1’-(Dibutylstannanediyl)di(pyrrolidine-2,5-dione) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized tin species and modified pyrrolidine-2,5-dione derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the reduction of the stannane core.
Scientific Research Applications
1,1’-(Dibutylstannanediyl)di(pyrrolidine-2,5-dione) has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of tin-containing compounds.
Biology: The compound’s biological activity is explored for potential therapeutic applications, including antibacterial and anticancer properties.
Medicine: Research is ongoing to investigate its potential as a drug candidate for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of 1,1’-(Dibutylstannanediyl)di(pyrrolidine-2,5-dione) involves its interaction with specific molecular targets. The stannane core can interact with proteins and enzymes, potentially inhibiting their activity. The pyrrolidine-2,5-dione moieties may also contribute to the compound’s biological effects by interacting with cellular components and pathways .
Comparison with Similar Compounds
1,1’-(Dibutylstannanediyl)di(pyrrolidine-2,5-dione) can be compared with other similar compounds, such as:
Pyrrolidine-2,5-dione derivatives: These compounds share the pyrrolidine-2,5-dione scaffold but lack the stannane core, resulting in different chemical and biological properties.
Dibutyltin compounds: These compounds contain the dibutyltin core but are linked to different functional groups, leading to variations in reactivity and applications.
Properties
CAS No. |
84839-03-2 |
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Molecular Formula |
C16H26N2O4Sn |
Molecular Weight |
429.1 g/mol |
IUPAC Name |
1-[dibutyl-(2,5-dioxopyrrolidin-1-yl)stannyl]pyrrolidine-2,5-dione |
InChI |
InChI=1S/2C4H5NO2.2C4H9.Sn/c2*6-3-1-2-4(7)5-3;2*1-3-4-2;/h2*1-2H2,(H,5,6,7);2*1,3-4H2,2H3;/q;;;;+2/p-2 |
InChI Key |
YXTYUJQCQSOYQP-UHFFFAOYSA-L |
Canonical SMILES |
CCCC[Sn](CCCC)(N1C(=O)CCC1=O)N2C(=O)CCC2=O |
Origin of Product |
United States |
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